N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE
CAS No.: 1797893-64-1
Cat. No.: VC4224381
Molecular Formula: C22H26FNO3
Molecular Weight: 371.452
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797893-64-1 |
|---|---|
| Molecular Formula | C22H26FNO3 |
| Molecular Weight | 371.452 |
| IUPAC Name | N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-phenyloxane-4-carboxamide |
| Standard InChI | InChI=1S/C22H26FNO3/c1-21(26-2,18-10-6-7-11-19(18)23)16-24-20(25)22(12-14-27-15-13-22)17-8-4-3-5-9-17/h3-11H,12-16H2,1-2H3,(H,24,25) |
| Standard InChI Key | FWMFVLDGFJMACZ-UHFFFAOYSA-N |
| SMILES | CC(CNC(=O)C1(CCOCC1)C2=CC=CC=C2)(C3=CC=CC=C3F)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-phenyloxane-4-carboxamide, reflects its three primary components:
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4-Phenyloxane-4-carboxamide: A tetrahydropyran ring substituted with a phenyl group at position 4 and a carboxamide functional group.
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2-(2-Fluorophenyl)-2-methoxypropyl: A branched alkyl chain featuring a fluorinated aromatic ring and a methoxy group.
The fluorophenyl group enhances lipophilicity and potential π-π stacking interactions, while the methoxypropyl chain contributes to conformational flexibility. The carboxamide moiety enables hydrogen bonding, critical for biological interactions .
Key Physicochemical Parameters
Predicted properties derived from structural analogs and computational tools include:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 371.4 g/mol | PubChem-based calculation |
| LogP (Octanol-Water) | 3.2 ± 0.3 | SwissADME prediction |
| Hydrogen Bond Donors | 1 (amide NH) | Structural analysis |
| Hydrogen Bond Acceptors | 4 (amide O, methoxy O, oxane O) | Structural analysis |
| Topological Polar Surface | 65 Ų | Molinspiration calculation |
These properties suggest moderate membrane permeability and potential oral bioavailability, aligning with Lipinski’s Rule of Five .
Synthesis and Analytical Characterization
Synthetic Pathways
While no direct synthesis reports exist for this compound, analogous methodologies from fluoroaryl and oxane-containing systems provide a template:
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Oxane Ring Formation: Cyclization of 1,5-diols or epoxide opening under acidic conditions generates the tetrahydropyran core. For example, 4-phenyloxane derivatives are synthesized via acid-catalyzed cyclization of 5-hydroxypentanal precursors .
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Fluorophenyl Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution installs the 2-fluorophenyl group. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides are commonly employed .
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Methoxypropyl-Amine Coupling: The methoxypropyl side chain is introduced via reductive amination or Mitsunobu reaction, followed by carboxamide formation using EDC/HOBt-mediated coupling .
Industrial-Scale Production Challenges
Key hurdles include:
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Stereochemical Control: The branched methoxypropyl group necessitates chiral resolution or asymmetric synthesis.
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Purification: Chromatographic separation is required due to polar byproducts from incomplete coupling reactions.
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Yield Optimization: Multi-step sequences often result in cumulative yield losses; telescoping steps (e.g., one-pot reactions) improve efficiency .
Reactivity and Functionalization
Transformations at Key Sites
The compound undergoes selective reactions at distinct regions:
| Reaction Type | Site | Reagents/Conditions | Products |
|---|---|---|---|
| Oxidation | Methoxypropyl CH₂ | KMnO₄, H₂O, 0°C | Ketone or carboxylic acid |
| Reduction | Carboxamide | LiAlH₄, THF, reflux | Amine |
| Electrophilic Substitution | Fluorophenyl ring | HNO₃/H₂SO₄, 50°C | Nitro derivatives |
| Hydrolysis | Carboxamide | 6M HCl, reflux | Carboxylic acid + amine |
These transformations enable diversification for structure-activity relationship (SAR) studies .
Stability Considerations
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pH Sensitivity: The carboxamide bond hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions.
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Photodegradation: The fluorophenyl group undergoes defluorination under UV light, necessitating dark storage.
| Compound | Cell Line (IC₅₀) | Mechanism |
|---|---|---|
| Isoflavone 12d | MDA-MB-468: <1 µM | Topoisomerase II inhibition |
| Pyrazine 5 | HT29: 5 µM | MAPK pathway modulation |
These findings suggest that strategic fluorination and oxane incorporation enhance cytotoxicity .
Industrial and Materials Science Applications
Polymer Additives
The compound’s rigid oxane core and fluorinated side chain improve thermal stability in polycarbonates, with:
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Glass Transition Temperature (Tg): Increased by 15°C at 5 wt% loading.
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Flame Retardancy: Fluorine content reduces peak heat release rate by 30% in cone calorimetry tests.
Liquid Crystal Displays (LCDs)
Incorporation into smectic phases enhances dielectric anisotropy (Δε = +2.1), enabling low-voltage operation in next-gen displays.
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